1-[(4-fluorophenyl)methyl]-1h-1,3-benzodiazole
Overview
Description
“1-[(4-Fluorophenyl)methyl]benzimidazole” is a compound that contains a benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds . It is a structural isoster of naturally occurring nucleotides, allowing it to interact easily with the biopolymers of the living system .
Synthesis Analysis
Benzimidazoles are generally synthesized by coupling reactions between o-phenylenediamines with carboxylic acids, carboxylic acid chlorides, or aldehydes and in some cases esters and amides . The specific synthesis process for “1-[(4-Fluorophenyl)methyl]benzimidazole” is not explicitly mentioned in the retrieved papers.Molecular Structure Analysis
The benzimidazole core is planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds . The dihedral angle between the five-membered imidazole ring and the attached six-membered benzene ring is 0.37 (13)° .Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical and Chemical Properties Analysis
The compound has a molecular weight of 194.25 . Other physical and chemical properties specific to “1-[(4-Fluorophenyl)methyl]benzimidazole” are not explicitly mentioned in the retrieved papers.Scientific Research Applications
DNA Interaction and Fluorescent Staining
One of the most notable applications of benzimidazole derivatives, including compounds similar to "1-[(4-Fluorophenyl)methyl]benzimidazole", is their strong binding to the minor groove of double-stranded B-DNA, particularly with specificity for AT-rich sequences. The synthetic dye Hoechst 33258, a benzimidazole derivative, is widely used as a fluorescent DNA stain due to its ability to penetrate cells easily. These derivatives are significant in plant cell biology for chromosome and nuclear staining and flow cytometry analysis. Their application extends to radioprotectors and topoisomerase inhibitors, serving as a basis for rational drug design and investigating the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antifungal and Antihelminthic Applications
Benzimidazoles, including "1-[(4-Fluorophenyl)methyl]benzimidazole", are recognized for their antifungal properties by acting as specific inhibitors of microtubule assembly, impacting the tubulin molecule. This mechanism is crucial in agricultural and veterinary medicine for their fungicidal and anthelminthic effects. Their role extends to cancer chemotherapy experiments, highlighting the diverse biological impact these compounds possess (Davidse, 1986).
Anticancer Potential
Significant research has explored the anticancer potential of benzimidazole derivatives, emphasizing their broad range of biological activities due to structural similarity with naturally occurring nitrogenous bases like purines. These derivatives demonstrate anticancer properties through various mechanisms, including intercalation, alkylating agents, and tubulin inhibitors. The review of benzimidazole derivatives showing anticancer properties provides insights into their utility in cancer treatment, underscoring the importance of substituents for synthesizing targeted benzimidazole derivatives as anticancer agents (Akhtar et al., 2019).
Medicinal Chemistry and Drug Development
Benzimidazole derivatives play a crucial role in drug development due to their conspicuous pharmacological properties. The versatility of the benzimidazole nucleus allows for the screening of a wide range of biological activities, making it a significant pharmacophore in drug design. Recent patents and research focus on developing specific design software and sustainable industrial synthetic routes to develop effective benzimidazole compounds with clinical relevance (Wang, Han, & Zhou, 2015).
Safety and Hazards
Future Directions
The compound is a precursor involved in the synthesis of a variety of biologically active molecules, including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors . This suggests potential future directions in the development of new pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 1-[(4-Fluorophenyl)methyl]benzimidazole is bacterial cell division protein FtsZ . FtsZ is a key functional protein in bacterial cell division and is currently considered to be a potential target for the development of novel antibacterial agents .
Mode of Action
They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with these biopolymers .
Biochemical Pathways
It’s known that benzimidazole derivatives can have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Benzimidazole derivatives are known to have a multitude of interesting pharmacological activity , which suggests that they may have favorable ADME properties.
Result of Action
Given its potential target of ftsz, a key protein in bacterial cell division , it’s plausible that this compound could interfere with bacterial cell division, leading to antibacterial effects.
Biochemical Analysis
Biochemical Properties
For instance, some benzimidazole derivatives have shown antimicrobial and antioxidant activity
Cellular Effects
Benzimidazole derivatives have been reported to exert various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Some benzimidazole derivatives are known to bind to tubulin, disrupting microtubule structure and function . This leads to interference with the microtubule-mediated transport of secretory vesicles in cells
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQZBMMYHJKDSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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